{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile
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Overview
Description
{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile is an organic compound with a complex structure that includes phenolic and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile typically involves multiple steps. One common method starts with the condensation of 3-hydroxy-4-phenoxybenzaldehyde with 3-hydroxy-3-phenyl-2-propenoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetonitrile in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and ethers from substitution reactions .
Scientific Research Applications
{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, providing antioxidant effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxy group but different core structures.
Indole derivatives: Compounds with a different core structure but similar biological activities.
Uniqueness
The uniqueness of {3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[3-hydroxy-4-[(Z)-3-hydroxy-3-phenylprop-2-enoyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C17H13NO4/c18-8-9-22-13-6-7-14(16(20)10-13)17(21)11-15(19)12-4-2-1-3-5-12/h1-7,10-11,19-20H,9H2/b15-11- |
InChI Key |
DDUFBWPNLJKKIY-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=C(C=C(C=C2)OCC#N)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=C(C=C(C=C2)OCC#N)O)O |
Origin of Product |
United States |
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